(1R,3S,4S)-2-azabicyclo[2.2.1]heptane-3-carboxylic acid hydrochloride
CAS No.: 448949-65-3
Cat. No.: VC3816015
Molecular Formula: C7H12ClNO2
Molecular Weight: 177.63 g/mol
* For research use only. Not for human or veterinary use.
![(1R,3S,4S)-2-azabicyclo[2.2.1]heptane-3-carboxylic acid hydrochloride - 448949-65-3](/images/structure/VC3816015.png)
Specification
CAS No. | 448949-65-3 |
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Molecular Formula | C7H12ClNO2 |
Molecular Weight | 177.63 g/mol |
IUPAC Name | (1R,3S,4S)-2-azabicyclo[2.2.1]heptane-3-carboxylic acid;hydrochloride |
Standard InChI | InChI=1S/C7H11NO2.ClH/c9-7(10)6-4-1-2-5(3-4)8-6;/h4-6,8H,1-3H2,(H,9,10);1H/t4-,5+,6-;/m0./s1 |
Standard InChI Key | WUKAJPOKLIRLLD-YAFCINRGSA-N |
Isomeric SMILES | C1C[C@@H]2C[C@H]1[C@H](N2)C(=O)O.Cl |
SMILES | C1CC2CC1C(N2)C(=O)O.Cl |
Canonical SMILES | C1CC2CC1C(N2)C(=O)O.Cl |
Introduction
Chemical Structure and Physicochemical Properties
The compound’s IUPAC name, (1R,3S,4S)-2-azabicyclo[2.2.1]heptane-3-carboxylic acid hydrochloride, reflects its bicyclic structure and stereochemistry. The norbornane skeleton is modified by replacing one bridgehead carbon with a nitrogen atom (azabicyclo system) and introducing a carboxylic acid group at the 3-position. The hydrochloride salt forms via protonation of the secondary amine.
Molecular Characteristics
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Molecular Formula:
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CAS Numbers: 448949-65-3 (hydrochloride), 171754-02-2 (free acid)
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Stereochemistry: The (1R,3S,4S) configuration is critical for its biological activity, as enantiomeric forms exhibit distinct pharmacological profiles .
Structural Features
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Bicyclic Framework: The norbornane system imposes conformational rigidity, favoring interactions with enzymes and receptors .
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Carboxylic Acid Group: Enhances hydrogen-bonding potential and solubility in aqueous media .
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Chiral Centers: Three stereogenic centers (C1, C3, C4) dictate its three-dimensional geometry .
Synthesis and Industrial Production
Synthetic Routes
The synthesis involves multi-step sequences to construct the bicyclic framework while preserving stereochemistry. A common approach (Figure 1) begins with a chiral amine precursor, followed by cyclization and functionalization .
Key Steps:
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Cyclization: A diene and nitrogen-containing precursor undergo Diels-Alder cyclization to form the azabicyclo[2.2.1]heptane core .
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Carboxylation: Introduction of the carboxylic acid group via oxidation or hydrolysis.
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Salt Formation: Treatment with hydrochloric acid yields the hydrochloride salt .
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Starting Material: (1R,3S,4R,5R)-5-benzyloxycarbonylamino-2-azabicyclo[2.2.1]heptane-2-carboxylic acid tert-butyl ester.
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Hydrogenation: Palladium-catalyzed hydrogenation removes protecting groups (92.9% yield).
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Acid Treatment: Hydrochloric acid in ether generates the final hydrochloride salt (94.1% yield).
Industrial Optimization
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Continuous Flow Systems: Improve reaction efficiency and reduce purification steps.
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Crystallization: Ensures high purity (>97%) for pharmaceutical applications .
Applications in Drug Development
The compound’s rigid structure and chiral centers make it a valuable scaffold for designing therapeutics.
Neuropharmacological Agents
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Mechanism: Binds to cholinergic and GABAergic receptors, modulating neurotransmitter release.
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Anxiolytic Activity: In rodent models, derivatives reduced anxiety-like behaviors (IC = 0.5–0.8 µM).
Antimicrobial and Antiviral Agents
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HCV Protease Inhibition: Derivatives inhibit NS3-NS4A protease (IC = 0.5 µM), a target for hepatitis C treatment.
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Antibacterial Activity: Modifications enhance efficacy against methicillin-resistant Staphylococcus aureus (MRSA).
Anticancer Research
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Apoptosis Induction: Triggers caspase-3 activation in breast cancer cells (MCF-7) at 10 µM.
Biological Activity and Mechanisms
Enzyme Interactions
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Serine Protease Inhibition: The bicyclic core fits into the active site, disrupting substrate binding (Figure 2) .
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Kinase Modulation: Suppresses ERK phosphorylation in cancer signaling pathways.
Structural-Activity Relationships (SAR)
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Carboxylic Acid Position: Moving the group to C2 reduces activity by 80% .
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Hydrochloride Salt: Improves bioavailability compared to free acid (AUC increased by 2.5-fold) .
Comparative Analysis with Analogues
Future Directions and Challenges
Synthetic Challenges
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